CYP1A2 Inhibition Potency: 2-Amino-5-(trifluoromethyl)phenol vs. Structural Analogue BDBM50522433
In a recombinant human CYP1A2 inhibition assay using beetle D‑luciferin as substrate (30 min pre‑incubation), 2‑amino‑5‑(trifluoromethyl)phenol exhibited an IC₅₀ of 25 000 nM (25 µM) [1]. By contrast, a structurally related CYP1A2 ligand (BDBM50618197, a close analogue bearing the same 2‑amino‑5‑(trifluoromethyl)phenol core) displayed an IC₅₀ of 10 000 nM (10 µM) under similar conditions (10 min incubation, resorufin‑based fluorescence readout) [2]. This ~2.5‑fold difference in inhibitory potency highlights that even small structural variations around the core scaffold can meaningfully alter CYP interaction profiles, making the unmodified 2‑amino‑5‑(trifluoromethyl)phenol a distinct starting point for medicinal chemistry campaigns rather than an interchangeable intermediate.
| Evidence Dimension | CYP1A2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 25 000 nM (25 µM) |
| Comparator Or Baseline | BDBM50618197 (2‑amino‑5‑(trifluoromethyl)phenol‑derived analogue): IC₅₀ = 10 000 nM (10 µM) |
| Quantified Difference | ~2.5‑fold lower potency for the parent compound |
| Conditions | Recombinant human CYP1A2; substrate: beetle D‑luciferin (target) vs. resorufin‑based fluorescence (comparator); pre‑incubation 30 min vs. 10 min. |
Why This Matters
Quantitative CYP inhibition data enable medicinal chemists to anticipate metabolic liabilities early, and the ~2.5‑fold difference demonstrates that the parent phenol is not a passive bystander but an active pharmacophoric element that must be specified by CAS number.
- [1] BindingDB. BDBM50522433 (CHEMBL4528355) – IC₅₀ Data for CYP1A2 Inhibition. University of Modena and Reggio Emilia / ChEMBL, 2021. View Source
- [2] BindingDB. BDBM50618197 (CHEMBL5394220) – IC₅₀ Data for CYP1A2 Inhibition. 2024. View Source
